5-chloro-3-(methylthio)-1,2,4-thiadiazole
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Overview
Description
5-chloro-3-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications. It has a molecular formula of C3H3ClN2S2 and a molecular weight of 166.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-chloro-3-(methylthio)-1,2,4-thiadiazole can be synthesized through several methods. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for 1,2,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(methylthio)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-(methylthio)-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole, 5-chloro-3-(methylthio)- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation .
Comparison with Similar Compounds
5-chloro-3-(methylthio)-1,2,4-thiadiazole can be compared with other similar compounds, such as:
1,2,4-Thiadiazole, 5-amino-3-(methylthio)-: This compound has an amino group instead of a chlorine atom, which can lead to different biological activities.
1,3,4-Thiadiazole derivatives: These compounds have a different ring structure and may exhibit different chemical and biological properties.
The uniqueness of 1,2,4-thiadiazole, 5-chloro-3-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
5-chloro-3-methylsulfanyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)8-6-3/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYKIFAMMXTOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341197 |
Source
|
Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21735-15-9 |
Source
|
Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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